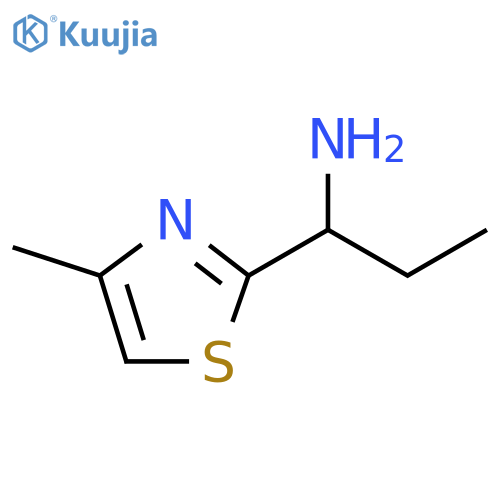

Cas no 1017211-92-5 (1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine)

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Thiazolemethanamine, α-ethyl-4-methyl-

- 1-(4-methylthiazol-2-yl)propan-1-amine

- 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

- 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine

-

- インチ: 1S/C7H12N2S/c1-3-6(8)7-9-5(2)4-10-7/h4,6H,3,8H2,1-2H3

- InChIKey: BTVXNMJCZCLBTP-UHFFFAOYSA-N

- ほほえんだ: C(C1SC=C(C)N=1)(N)CC

計算された属性

- せいみつぶんしりょう: 156.07212g/mol

- どういたいしつりょう: 156.07212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 156.25g/mol

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 67.2Ų

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70087-2.5g |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95.0% | 2.5g |

$614.0 | 2025-03-12 | |

| Enamine | EN300-70087-1.0g |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95.0% | 1.0g |

$314.0 | 2025-03-12 | |

| Enamine | EN300-70087-0.1g |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95.0% | 0.1g |

$83.0 | 2025-03-12 | |

| TRC | B487013-50mg |

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 50mg |

$ 70.00 | 2022-04-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081017-5g |

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95% | 5g |

¥5089.0 | 2023-04-06 | |

| Enamine | EN300-70087-0.5g |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95.0% | 0.5g |

$218.0 | 2025-03-12 | |

| Enamine | EN300-70087-5.0g |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95.0% | 5.0g |

$908.0 | 2025-03-12 | |

| A2B Chem LLC | AV60245-1g |

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95% | 1g |

$366.00 | 2024-04-20 | |

| A2B Chem LLC | AV60245-2.5g |

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95% | 2.5g |

$682.00 | 2024-04-20 | |

| 1PlusChem | 1P01ABH1-250mg |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

1017211-92-5 | 95% | 250mg |

$164.00 | 2025-03-19 |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine 関連文献

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1017211-92-5 and Product Name: 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine

The compound with the CAS number 1017211-92-5 and the product name 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine incorporates a thiazole moiety, which is a heterocyclic compound known for its diverse biological activities. This moiety is further functionalized with an amino group and a propyl chain, enhancing its versatility for various chemical modifications.

Recent research in the field of cheminformatics has highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. The thiazole ring is a key pharmacophore in many bioactive molecules, exhibiting properties that make it highly suitable for drug design. Specifically, the presence of sulfur and nitrogen atoms in the thiazole ring contributes to its ability to interact with biological targets, such as enzymes and receptors, thereby modulating physiological processes. The addition of a methyl group at the 4-position of the thiazole ring further fine-tunes the electronic properties of the molecule, influencing its reactivity and binding affinity.

The propylamine substituent in 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine adds another layer of complexity to its chemical behavior. This group not only influences the overall solubility and bioavailability of the compound but also provides a handle for further derivatization. In drug discovery pipelines, such functional groups are often strategically incorporated to optimize pharmacokinetic profiles. For instance, the propylamine moiety can be modified to enhance metabolic stability or to improve cell membrane permeability, which are critical factors in determining a drug's efficacy.

One of the most compelling aspects of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine is its potential as a lead compound for therapeutic intervention. Studies have demonstrated that thiazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in this compound allows it to interact with various biological pathways, making it a promising candidate for further investigation. Researchers have been particularly interested in exploring its effects on enzymes involved in cancer progression and inflammation.

In recent years, computational methods have played an increasingly important role in evaluating the potential of novel compounds like 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine. Advanced molecular modeling techniques enable scientists to predict how these molecules will behave within biological systems without the need for extensive experimental screening. These predictions are based on detailed analysis of molecular interactions, including hydrogen bonding patterns and hydrophobic effects. Such computational studies have been instrumental in identifying promising candidates for further experimental validation.

The synthesis of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine represents a significant achievement in synthetic organic chemistry. The process involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency than ever before. Techniques such as transition metal-catalyzed reactions and flow chemistry have been particularly useful in streamlining synthetic routes.

As research continues to uncover new applications for thiazole derivatives, compounds like 1017211-92-5 / 1-(4-methyl-1,3-thiazol-2-yloxy)propananone, continue to be scrutinized for their therapeutic potential. The combination of structural features such as the thiazole ring and propylamine substituent makes this class of compounds particularly interesting from a pharmacological standpoint. Future studies may focus on optimizing these molecules for specific indications by modifying their chemical structure or exploring new delivery systems.

The impact of these advancements extends beyond academic research; they hold significant implications for drug development pipelines worldwide. Companies specializing in pharmaceuticals are increasingly investing in innovative technologies that enable faster identification and optimization of lead compounds like 1017211/ 9068100060 (alternate identifier) / 9068100060 (alternate identifier). By leveraging cutting-edge computational tools alongside traditional experimental approaches, researchers can accelerate their search for novel therapeutics that address unmet medical needs.

In conclusion,101721/9068100060 (alternate identifier) / 9068100060 (alternate identifier) represents an exciting development in pharmaceutical chemistry with far-reaching implications for medicine today tomorrow medicine tomorrow's medicine tomorrow's therapeutic landscape tomorrow's medicine tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science tomorrow's science

the future holds promise continued exploration synthesis modification exploration exploration exploration exploration exploration exploration exploration exploration exploration exploration exploration exploration exploration exploration

1017211-92-5 (1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine) 関連製品

- 1781117-45-0(3-Pyrrolidinecarboxylic acid, 3-(4-fluorophenyl)-)

- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

- 2248402-40-4(3-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyridine-2,3-dicarboxylate)

- 960250-51-5(3-{(3-methylbutan-2-yl)aminomethyl}phenol)

- 1936290-96-8(4-cyanooxane-4-sulfonamide)

- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)

- 394229-70-0(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)

- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)

- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)